molecular formula C18H14FNO3S B5597708 4-fluoro-N-(4-phenoxyphenyl)benzenesulfonamide

4-fluoro-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No.: B5597708
M. Wt: 343.4 g/mol
InChI Key: KVTUADMJZMXXIO-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-phenoxyphenyl)benzenesulfonamide, also known as PF-04971729, is a small molecule drug candidate that has been developed by Pfizer for the treatment of various diseases. It is a potent and selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is involved in various physiological processes such as osmoregulation, thermoregulation, and mechanosensation. Overactivation of TRPV4 has been implicated in the pathogenesis of several diseases such as osteoarthritis, pulmonary edema, and neuropathic pain. Therefore, PF-04971729 has the potential to be used as a therapeutic agent for these diseases.

Scientific Research Applications

Inhibitor Development

4-Fluoro-N-(4-phenoxyphenyl)benzenesulfonamide and related compounds have been explored as inhibitors for various enzymes. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury scenarios (Röver et al., 1997).

Anticancer Activity

These compounds have been tested for their potential anticancer activities. For instance, derivatives of N-(4-phenoxyphenyl)benzenesulfonamide have been identified as novel nonsteroidal progesterone receptor antagonists. The progesterone receptor is crucial in various physiological systems, including the female reproductive system. These antagonists are potential candidates for treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

Glucocorticoid Receptor Modulators

N-Benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives are being developed as nonsteroidal glucocorticoid receptor modulators. These are promising drug candidates for treating immune-related disorders. The ability of these compounds to selectively modulate glucocorticoid receptors opens up new possibilities in the development of treatments for various conditions (Yoshioka et al., 2017).

Metabolic Study

Research into the metabolism of similar compounds, like 4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)-benzenesulfonamide, has been conducted. Understanding the metabolic pathways of these compounds is crucial for predicting their behavior in biological systems and for drug development (Słoczyńska et al., 2018).

Polymorphism and Crystal Studies

The study of polymorphism in aromatic sulfonamides, including fluorine-substituted derivatives, provides insights into the effect of fluorine groups on the polymorphism of these compounds. This research is significant in understanding the crystalline forms of these substances, which is crucial for pharmaceutical applications (Terada et al., 2012).

COX-2 Inhibition

Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety has shown promising results in cyclooxygenase-2 inhibition. This is particularly relevant in developing anti-inflammatory agents. The fluorine substitution on the benzenesulfonamide moiety enhances selectivity and potency for COX-2 inhibition (Pal et al., 2003).

Mechanism of Action

The compound has been identified as a non-acidic free fatty acid receptor 4 (FFA4 or GPR120) agonist . FFA4 is a potential target for the treatment of metabolic disorders . The compound shows full agonist activity on FFA4 and complete selectivity over FFA1 .

Properties

IUPAC Name

4-fluoro-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c19-14-6-12-18(13-7-14)24(21,22)20-15-8-10-17(11-9-15)23-16-4-2-1-3-5-16/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTUADMJZMXXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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